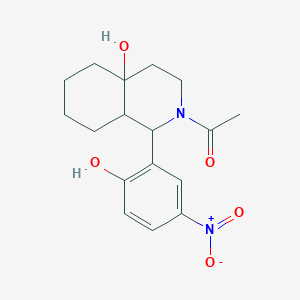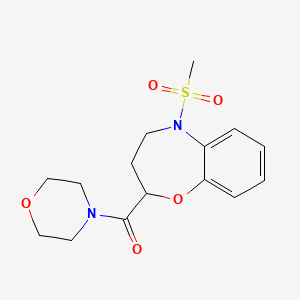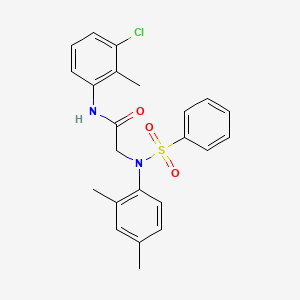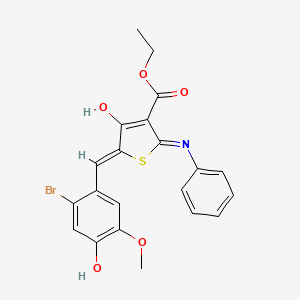
2-acetyl-1-(2-hydroxy-5-nitrophenyl)octahydro-4a(2H)-isoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-(2-hydroxy-5-nitrophenyl)octahydro-4a(2H)-isoquinolinol, commonly known as naloxone, is a medication used to counteract the effects of opioid overdose. It is a competitive antagonist of the opioid receptors, which means it binds to the same receptors as opioids but does not activate them. Naloxone is an important tool in the fight against opioid addiction and overdose, and its use has saved countless lives.
Mécanisme D'action
Naloxone works by binding to the same receptors in the brain and body as opioids, but it does not activate them. This competitive antagonism blocks the effects of opioids, including respiratory depression, sedation, and euphoria. Naloxone has a short half-life, which means it is rapidly metabolized and excreted from the body.
Biochemical and Physiological Effects
Naloxone has no intrinsic pharmacological effects on its own, but it can cause some side effects when administered. These include nausea, vomiting, sweating, and tremors. However, these side effects are generally mild and short-lived.
Avantages Et Limitations Des Expériences En Laboratoire
Naloxone is a widely used research tool in the study of opioid receptors and their function. It can be used to block the effects of opioids in animal models, allowing researchers to study the physiological and behavioral effects of opioids. However, naloxone has some limitations as a research tool, as it only blocks the effects of certain opioids and may not be effective against all opioids.
Orientations Futures
There are several areas of research that could benefit from further study of naloxone. These include:
1. Development of new formulations of naloxone that are easier to administer and have a longer duration of action.
2. Investigation of the potential use of naloxone in the treatment of other conditions, such as alcohol dependence and septic shock.
3. Study of the long-term effects of naloxone administration, particularly in patients who have been administered the drug multiple times.
4. Examination of the potential use of naloxone in the treatment of opioid addiction, either alone or in combination with other medications.
Conclusion
Naloxone is a powerful tool in the fight against opioid addiction and overdose. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research could lead to the development of new formulations of naloxone and the expansion of its use in the treatment of other conditions.
Méthodes De Synthèse
Naloxone can be synthesized from thebaine, an alkaloid found in opium poppy. The process involves several steps, including reduction, acetylation, and nitration. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Naloxone has been extensively studied for its use in treating opioid overdose. It is commonly used by emergency medical personnel and in hospital settings to quickly reverse the effects of opioids. In addition, naloxone has also been studied for its potential use in treating other conditions, such as alcohol dependence, pruritus, and septic shock.
Propriétés
IUPAC Name |
1-[4a-hydroxy-1-(2-hydroxy-5-nitrophenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-11(20)18-9-8-17(22)7-3-2-4-14(17)16(18)13-10-12(19(23)24)5-6-15(13)21/h5-6,10,14,16,21-22H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIQOVNMKOQECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6091025.png)

![2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6091038.png)
![methyl 3-[(3-phenyl-2-propynoyl)amino]-4,5-dihydronaphtho[1,2-c]thiophene-1-carboxylate](/img/structure/B6091046.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6091061.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B6091073.png)

![2-[1-(3,4-difluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6091080.png)
![2-(1-methyl-1H-imidazol-2-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]benzamide](/img/structure/B6091081.png)
![2-[(2-allylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6091086.png)

![5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B6091096.png)
![N-(4-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6091117.png)
